1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol is a chemical compound with the molecular formula C18H22O7. It is characterized by the presence of two hydroxyphenyl groups attached to a hexitol backbone.
Vorbereitungsmethoden
The synthesis of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol typically involves multi-step organic reactions. One common synthetic route includes the reaction of hexitol derivatives with hydroxyphenyl compounds under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often require rigorous quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyphenyl derivatives.
Substitution: The hydroxy groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides, forming esters or ethers
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol can be compared with other similar compounds, such as:
1-Deoxy-1-(methylamino)hexitol: This compound has a similar hexitol backbone but with a methylamino group instead of hydroxyphenyl groups.
1,5-Anhydro-2-deoxy-1-(1-hydroxycyclobutyl)-3,4-bis-O-(triisopropylsilyl)-D-threo-pent-1-enitol: This compound features a cyclobutyl group and triisopropylsilyl protecting groups, making it structurally distinct yet functionally similar in some reactions
The uniqueness of this compound lies in its specific combination of hydroxyphenyl groups and hexitol backbone, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6969-32-0 |
---|---|
Molekularformel |
C18H22O7 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6,6-bis(4-hydroxyphenyl)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H22O7/c19-9-14(22)16(23)18(25)17(24)15(10-1-5-12(20)6-2-10)11-3-7-13(21)8-4-11/h1-8,14-25H,9H2 |
InChI-Schlüssel |
ZXYWLNOICLKFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.